![molecular formula C21H23FO2 B14241968 (4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone CAS No. 403483-46-5](/img/structure/B14241968.png)
(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone is an organic compound characterized by the presence of a fluorophenyl group and an oct-7-en-1-yloxy group attached to a phenylmethanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Oct-7-en-1-yloxy Group: This step involves the reaction of oct-7-en-1-ol with an appropriate halogenating agent to form oct-7-en-1-yl halide.
Coupling with 4-Hydroxybenzophenone: The oct-7-en-1-yl halide is then reacted with 4-hydroxybenzophenone in the presence of a base to form the desired ether linkage.
Introduction of the Fluorophenyl Group: Finally, the fluorophenyl group is introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chlorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone: Similar structure but with a chlorine atom instead of fluorine.
(4-Bromophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone: Similar structure but with a bromine atom instead of fluorine.
(4-Iodophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in (4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone imparts unique electronic properties, such as increased electronegativity and stability, compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in applications requiring high chemical stability and specific electronic characteristics.
Eigenschaften
CAS-Nummer |
403483-46-5 |
|---|---|
Molekularformel |
C21H23FO2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
(4-fluorophenyl)-(4-oct-7-enoxyphenyl)methanone |
InChI |
InChI=1S/C21H23FO2/c1-2-3-4-5-6-7-16-24-20-14-10-18(11-15-20)21(23)17-8-12-19(22)13-9-17/h2,8-15H,1,3-7,16H2 |
InChI-Schlüssel |
DEHGGEJABLICFE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


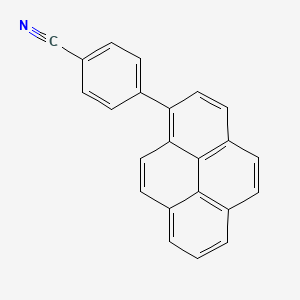

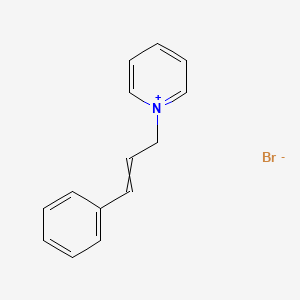
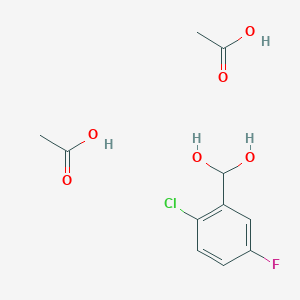
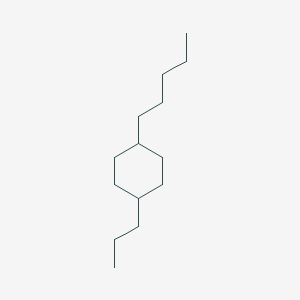
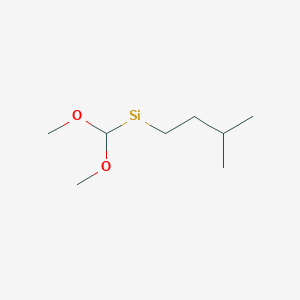
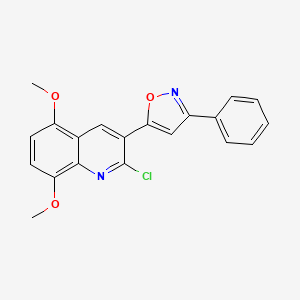
![2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241911.png)
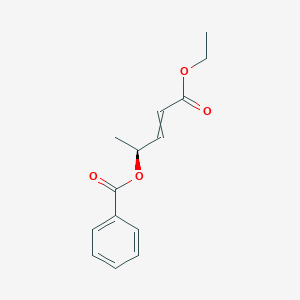
![1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine](/img/structure/B14241939.png)
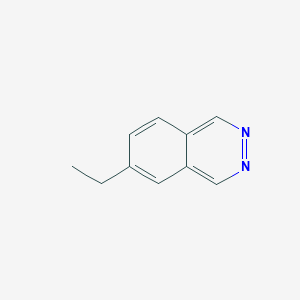
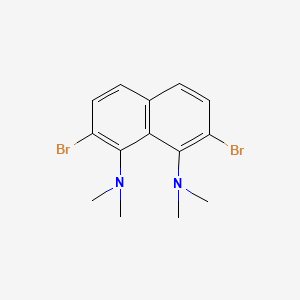
![4-chloro-3H-triazolo[4,5-g]quinoline](/img/structure/B14241967.png)
![N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine](/img/structure/B14241976.png)
